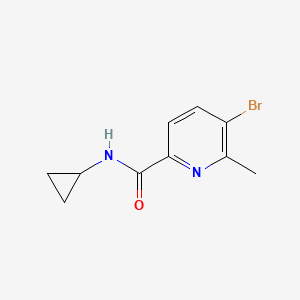
5-Bromo-N-cyclopropyl-6-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and a methyl group at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- typically involves multi-step organic reactions. One common method includes the bromination of 2-pyridinecarboxamide followed by the introduction of the cyclopropyl and methyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- involves its interaction with specific molecular targets. The bromine and cyclopropyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: This compound shares the bromine substitution at the 5th position but differs in the functional groups attached to the pyridine ring.
2-Pyridinecarboxamide: Lacks the bromine and cyclopropyl substitutions, making it less complex structurally.
6-Methyl-2-pyridinecarboxamide: Similar in having a methyl group at the 6th position but lacks the bromine and cyclopropyl groups.
Uniqueness
2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, cyclopropyl group, and methyl group makes it distinct from other pyridinecarboxamide derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-N-cyclopropyl-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O/c1-6-8(11)4-5-9(12-6)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |
InChI Key |
AETVZOLLKNSHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















